4-[5-(4-carboxyphenoxy)pentoxy]benzoic acid, with the chemical formula C19H20O6, is a complex organic compound belonging to the class of benzoic acids. This compound features a benzoic acid moiety substituted with a pentoxy group and a carboxyphenoxy group, which contributes to its unique properties and potential applications in various scientific fields.
This compound can be sourced from various chemical databases, including PubChem and MolBase. It is classified under organic compounds, specifically as a benzoic acid derivative. Its structure includes functional groups such as carboxylic acids and ethers, making it relevant in organic synthesis and medicinal chemistry.
The synthesis of 4-[5-(4-carboxyphenoxy)pentoxy]benzoic acid typically involves multi-step organic reactions that include:
The synthesis may require specific conditions such as temperature control, solvent choice (often polar aprotic solvents like dimethylformamide), and catalysts (e.g., bases like potassium carbonate). Purification techniques such as column chromatography are typically employed to isolate the desired product from by-products.
The molecular structure of 4-[5-(4-carboxyphenoxy)pentoxy]benzoic acid features:
C(C(CCCCC)OC(=O)C1=CC=C(C=C1)C(=O)O)C
.4-[5-(4-carboxyphenoxy)pentoxy]benzoic acid can participate in various chemical reactions:
These reactions typically require specific reagents (e.g., acyl chlorides for acylation), catalysts (e.g., sulfuric acid for esterification), and controlled conditions (temperature, pressure).
The mechanism of action for 4-[5-(4-carboxyphenoxy)pentoxy]benzoic acid primarily relates to its interactions in biological systems:
Studies indicate that related compounds exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in pharmaceuticals.
4-[5-(4-carboxyphenoxy)pentoxy]benzoic acid has potential applications in:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: